(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate
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Overview
Description
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate, also known as Difluoroisoxazole, is a chemical compound that has gained significant interest in scientific research due to its potential applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole is not fully understood; however, it has been suggested that it inhibits the activity of certain enzymes and proteins in the body, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells, inhibit fungal growth, and exhibit antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole in lab experiments is its potential as a versatile tool for investigating various biological pathways and processes. However, one limitation is its relatively low yield in the synthesis method, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for research on (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and fungal infections. Another direction is to explore its potential as a herbicide and insecticide for agricultural applications. Additionally, further research is needed to fully understand the mechanism of action of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole and its effects on different biological pathways and processes.
Conclusion:
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole is a promising chemical compound that has gained significant interest in scientific research due to its potential applications in pharmaceuticals and agrochemicals. Its anti-inflammatory, anti-tumor, anti-fungal, and anti-bacterial properties make it a versatile tool for investigating various biological pathways and processes. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole involves the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form 2,4-difluoro-5-(hydroxyimino)benzaldehyde. This intermediate undergoes a cyclization reaction with ethyl acetoacetate in the presence of sodium ethoxide to form (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole. The yield of this synthesis method is around 50%.
Scientific Research Applications
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole has been extensively studied for its potential applications in pharmaceuticals and agrochemicals. It has been found to exhibit anti-inflammatory, anti-tumor, anti-fungal, and anti-bacterial properties. It has also been investigated for its potential as a herbicide and insecticide.
properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO4/c1-12-2-5-15(6-3-12)24-11-19(23)25-10-14-9-18(26-22-14)16-7-4-13(20)8-17(16)21/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZWLNHOTYIPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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